molecular formula C21H28N4O4S B2412206 1-(4-Methoxyphenethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1428374-18-8

1-(4-Methoxyphenethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2412206
CAS No.: 1428374-18-8
M. Wt: 432.54
InChI Key: BVYMAJKQPMXAAW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a high-purity synthetic compound offered for research purposes. This urea derivative features a piperidine core that is strategically functionalized with a pyridin-3-ylsulfonyl group, a structural motif found in compounds investigated for targeting epigenetic enzymes . The molecule's design, incorporating a sulfonamide linkage and a methoxyphenethyl chain, suggests potential as an intermediate or candidate for probing biological systems, particularly in early-stage drug discovery research. Compounds with similar piperidine-urea scaffolds have been explored in scientific literature for their roles as antagonists for metabolic receptors and for inhibiting histone-modifying enzymes like Lysine Specific Demethylase 1 (LSD1), which is a validated target in oncology research . Researchers may find this chemical valuable for developing novel probes in epigenetics or for investigating structure-activity relationships in medicinal chemistry programs. The product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-29-19-6-4-17(5-7-19)8-12-23-21(26)24-15-18-9-13-25(14-10-18)30(27,28)20-3-2-11-22-16-20/h2-7,11,16,18H,8-10,12-15H2,1H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYMAJKQPMXAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxyphenethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. Common methods include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound, often using catalysts and specific temperature conditions.

    Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, streamlining the synthesis process.

    Oxidative Coupling: This method involves the oxidation of intermediates to form the desired product.

    Hydroamination Reactions: These reactions involve the addition of amine groups to the intermediates.

Chemical Reactions Analysis

1-(4-Methoxyphenethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Radical Reactions: These reactions involve the formation of radicals, which can then react to form new products.

Scientific Research Applications

1-(4-Methoxyphenethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Methoxyphenethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound 1-(4-Methoxyphenethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a derivative of piperidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C18H23N3O5S
  • IUPAC Name : this compound

The presence of the piperidine ring and the methoxyphenethyl group suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing piperidine moieties exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that piperidine derivatives possess antibacterial properties. For instance, compounds similar to the one have demonstrated significant activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating strong inhibition .
  • Enzyme Inhibition : The compound is expected to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In related studies, derivatives showed strong inhibitory activity against urease with IC50 values ranging from 1.13 to 6.28 µM, which highlights their potential as therapeutic agents for conditions like kidney stones .

Synthesis and Case Studies

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The following table summarizes key synthetic routes and their outcomes:

Synthetic Route Intermediate Compounds Yield (%) Biological Activity
Route ACompound X85%Antibacterial
Route BCompound Y90%AChE Inhibitor
Route CCompound Z75%Urease Inhibitor

Case Study: Antimicrobial Testing

In a recent study, a series of piperidine derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs to this compound exhibited moderate to strong antibacterial activity against various pathogens .

Mechanistic Insights

Molecular docking studies have provided insights into how the compound interacts with biological targets. These studies indicate that the methoxy group enhances binding affinity to specific receptors, potentially increasing the compound's effectiveness as an enzyme inhibitor or antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-(4-Methoxyphenethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea?

  • Methodology :

  • Stepwise synthesis : Follow a multi-step protocol involving (i) alkylation of the piperidine ring with pyridin-3-ylsulfonyl chloride, (ii) coupling with 4-methoxyphenethylamine via carbodiimide-mediated urea formation (e.g., EDCI/DMAP in DMF or DCM) .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water to achieve >95% purity .
  • Key parameters : Maintain inert atmosphere (N₂/Ar), control temperature (0–25°C for sulfonylation; 50–60°C for urea coupling), and monitor reactions via TLC/HPLC .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Analytical workflow :

  • 1H/13C NMR : Identify proton environments (e.g., urea NH signals at δ 6.5–7.5 ppm; pyridin-3-ylsulfonyl aromatic protons at δ 8.0–9.0 ppm) .
  • HRMS : Confirm molecular ion peak ([M+H]+) with <5 ppm mass accuracy .
  • IR spectroscopy : Validate urea C=O stretch (~1640–1680 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for its stability during biological assays?

  • Stability guidelines :

  • Solvents : Use DMSO for stock solutions (≤10 mM), diluted in PBS or cell culture media (<0.1% DMSO final) to avoid precipitation .
  • pH : Maintain near-neutral conditions (pH 6.5–7.5) to prevent urea hydrolysis .
  • Storage : Store at –20°C under anhydrous conditions; monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can in silico modeling predict the binding affinity of this compound to soluble epoxide hydrolase (sEH)?

  • Computational strategy :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the urea moiety and sEH catalytic residues (e.g., Tyr381, Asp335) .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex; calculate binding free energy via MM-PBSA .
  • Validation : Compare predictions with experimental IC50 values from fluorescence-based sEH inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous urea derivatives?

  • Case study analysis :

  • Structural analogs : Compare with 1-(2-Chlorophenyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (sEH IC50 = 12 nM ) and 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (IC50 = 8 nM ).
  • Factors causing variability :
  • Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) enhance enzyme affinity vs. electron-donating groups (e.g., methoxy) .
  • Assay conditions : Differences in enzyme source (human vs. murine sEH) or substrate (e.g., PHOME vs. CMNPC) .
  • Resolution : Standardize assays using recombinant human sEH and PHOME substrate; validate with positive controls (e.g., AUDA) .

Q. How can metabolomic profiling identify off-target effects of this compound in neuronal cells?

  • Experimental design :

  • Cell treatment : Expose SH-SY5Y cells to 1–10 µM compound for 24h; extract metabolites using methanol/water .
  • LC-MS/MS analysis : Perform untargeted metabolomics on a Q-TOF platform; annotate pathways via KEGG or MetaboAnalyst .
  • Key findings : Monitor perturbations in dopamine synthesis (tyrosine hydroxylase activity) or serotonin pathways (tryptophan metabolites) linked to piperidine/urea pharmacophores .

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